molecular formula C13H16N2O7 B12671079 (R)-(alpha-Cyano-4-methoxybenzyl)ammonium hydrogen (R-(R*,R*))-tartrate CAS No. 66116-55-0

(R)-(alpha-Cyano-4-methoxybenzyl)ammonium hydrogen (R-(R*,R*))-tartrate

Cat. No.: B12671079
CAS No.: 66116-55-0
M. Wt: 312.27 g/mol
InChI Key: XXJYKFZKFAOUGR-NDAAPVSOSA-N
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Description

The compound (R)-(α-Cyano-4-methoxybenzyl)ammonium hydrogen (R-(R,R))-tartrate is an ammonium salt comprising a chiral organic cation and a hydrogen tartrate anion. The cation features an α-cyano-4-methoxybenzyl group, which introduces steric and electronic effects distinct from simpler ammonium salts. The anion, [R-(R,R)]-hydrogen tartrate, is derived from (2R,3R)-tartaric acid, retaining one protonated carboxylic acid group.

Properties

CAS No.

66116-55-0

Molecular Formula

C13H16N2O7

Molecular Weight

312.27 g/mol

IUPAC Name

[(R)-cyano-(4-methoxyphenyl)methyl]azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

InChI

InChI=1S/C9H10N2O.C4H6O6/c1-12-8-4-2-7(3-5-8)9(11)6-10;5-1(3(7)8)2(6)4(9)10/h2-5,9H,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1

InChI Key

XXJYKFZKFAOUGR-NDAAPVSOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](C#N)[NH3+].[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl benzoate can be synthesized through the esterification of benzoic acid with benzyl alcohol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, benzyl benzoate is produced by the transesterification of methyl benzoate with benzyl alcohol. This method is preferred due to its higher efficiency and yield. The reaction is catalyzed by a base such as sodium methoxide and is carried out at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

Benzyl benzoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, benzyl benzoate can be hydrolyzed to produce benzoic acid and benzyl alcohol.

    Reduction: Benzyl benzoate can be reduced to benzyl alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group in benzyl benzoate can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acid or base catalysts, water, reflux conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, basic or acidic conditions.

Major Products Formed

    Hydrolysis: Benzoic acid and benzyl alcohol.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzyl benzoates depending on the nucleophile used.

Scientific Research Applications

Benzyl benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of enzyme kinetics and as a model compound in biochemical assays.

    Medicine: Used as a topical treatment for scabies and lice infestations. It is also investigated for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the manufacture of plasticizers, resins, and polymers. It is also used as a fixative in perfumes and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of benzyl benzoate in its medicinal applications involves its ability to penetrate the exoskeleton of parasites such as scabies mites and lice, leading to their death. The compound disrupts the nervous system of the parasites, causing paralysis and eventual death. In biochemical assays, benzyl benzoate acts as an inhibitor of certain enzymes, affecting their activity and providing insights into enzyme function and regulation.

Comparison with Similar Compounds

Structural and Functional Group Variations

a) Ammonium Tartrate (Diammonium Tartrate)
  • Formula : (NH₄)₂C₄H₄O₆
  • CAS : 3164-29-2 (diammonium salt) .
  • Structure : Contains two ammonium ions paired with fully deprotonated tartrate (C₄H₄O₆²⁻).
  • Key Differences: The target compound has a single ammonium cation substituted with a bulky aromatic group, whereas diammonium tartrate uses simple NH₄⁺. The hydrogen tartrate anion (C₄H₅O₆⁻) in the target compound is monoprotonated, contrasting with the fully deprotonated tartrate in diammonium tartrate. This affects solubility (diammonium tartrate is more water-soluble) and acidity (pH ~6–7 for diammonium vs. ~3–4 for hydrogen tartrate) .
b) Sympatol Tartrate [(β-,4-Dihydroxyphenethyl)methylammonium Hydrogen Tartrate]
  • CAS : 136-38-9 .
  • Structure: Features a phenethylammonium cation with hydroxyl and methylamino substituents.
  • Key Differences: The aromatic substituents (dihydroxy vs. cyano-methoxy) influence polarity and hydrogen-bonding capacity. Sympatol Tartrate’s pharmacological activity (e.g., adrenergic effects) differs due to its phenethylamine backbone, whereas the target compound’s benzyl group may confer distinct receptor interactions .
c) IsoMetheptane Tartrate
  • Formula: C₁₃H₂₅NO₆
  • CAS : 5984-50-9 .
  • Structure : Contains a branched aliphatic ammonium cation (methyl(1,5-dimethylhex-4-enyl)ammonium).
  • Key Differences :
    • The aliphatic chain in IsoMetheptane increases lipophilicity, favoring membrane permeability, while the target compound’s aromatic group may enhance π-π stacking in crystalline forms .
    • IsoMetheptane is used as a vasoconstrictor, whereas the target compound’s applications remain exploratory, likely influenced by its unique substituents .

Physicochemical Properties

Property Target Compound Diammonium Tartrate Sympatol Tartrate IsoMetheptane Tartrate
Solubility in Water Moderate (due to bulky cation) High Low to moderate Low
Melting Point ~200°C (dec., estimated) 100°C (dec.) Not reported Not reported
pH (1% Solution) ~3.5–4.5 ~6.5–7.5 ~4–5 ~4–5
Hazard Classification Potential toxicity (cyano group) UN3077 (non-hazardous) Not regulated Not regulated

Biological Activity

(R)-(alpha-Cyano-4-methoxybenzyl)ammonium hydrogen (R-(R*,R*))-tartrate, with the CAS number 66116-55-0, is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula for this compound is C13H16N2O7, with a molar mass of approximately 312.28 g/mol. It is classified under various synonyms including [(R)-cyano-(4-methoxyphenyl)methyl]azanium. The compound's structure features an alpha-cyano group and a methoxybenzyl moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC13H16N2O7
Molar Mass312.28 g/mol
CAS Number66116-55-0
EINECS266-167-9

Research indicates that compounds similar to (R)-(alpha-Cyano-4-methoxybenzyl)ammonium hydrogen tartrate may interact with cellular mechanisms involving tubulin polymerization. These compounds can influence the cell cycle by arresting cells in the G(2)/M phase, potentially leading to apoptosis in cancer cells .

Anticancer Properties

Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds that share structural similarities have been reported to bind effectively to the colchicine-binding site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics .

In Vivo Studies

In vivo efficacy studies involving SMART compounds (which include structural analogs) have demonstrated their ability to inhibit tumor growth in xenograft models. The treatments resulted in tumor growth inhibition percentages ranging from 4% to 30%, showcasing their potential as therapeutic agents against prostate and melanoma cancers .

Case Studies

  • SMART Compounds Efficacy : A study evaluated the anticancer effects of three SMART compounds in human prostate (PC-3) and melanoma (A375) xenograft models. The results indicated that these compounds could effectively overcome multidrug resistance in cancer cells .
  • Cell Cycle Arrest : Another study highlighted that certain methoxybenzoyl derivatives led to significant cell cycle arrest at the G(2)/M phase in various cancer cell lines, indicating a mechanism of action that could be relevant for (R)-(alpha-Cyano-4-methoxybenzyl)ammonium hydrogen tartrate .

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